molecular formula C22H14F2N2O2 B606275 (4R,5R)-5-(2,5-difluorophenyl)-4-(5-(phenylethynyl)pyridin-3-yl)oxazolidin-2-one CAS No. 1375751-08-8

(4R,5R)-5-(2,5-difluorophenyl)-4-(5-(phenylethynyl)pyridin-3-yl)oxazolidin-2-one

Cat. No.: B606275
CAS No.: 1375751-08-8
M. Wt: 376.3628
InChI Key: HIRXVQATYCZQHB-NHCUHLMSSA-N
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Description

BMS-955829 is a Positive allosteric modulators (PAMs). BMS-955829 shows high functional PAM potency, excellent mGluR5 binding affinity, low glutamate fold shift, and high selectivity for the mGluR5 subtype. BMS-955829 is a potent mGluR5 PAM (EC50 = 2.6 ± 1.0 nM;  n = 6), devoid of inherent mGluR5 agonist activity (EC50 > 30μM). The measured binding Ki of BMS-955829 was found to be 1.6 nM, which was in good agreement with its functional potency.

Scientific Research Applications

Applications in Drug Metabolism and Disposition

A medicinal chemistry campaign identified compounds with an oxazolidinone core, including derivatives similar to the specified compound, as positive allosteric modulators of metabotropic glutamate receptor subtype 5 (mGluR5). Biotransformation studies revealed the formation of glutathione conjugates with these compounds, indicating their metabolic processing in liver microsomes and cytosol (Zhuo et al., 2015).

Crystal Structure Analysis

The crystal structure of related oxazolidinone derivatives has been reported. These studies provide insights into the molecular conformations and interactions of these compounds, which are essential for understanding their biological activity (Hirschler et al., 1994).

Synthesis and Spectral Behavior

Research on the synthesis and spectral behavior of compounds with the oxazolidin-2-one structure has been conducted. These studies are crucial for developing new synthetic pathways and understanding the chemical properties of these molecules (Nishiyama et al., 1986).

Pharmacological Applications

Oxazolidinone derivatives have shown promise in pharmacological applications. For instance, DA-7218, a new oxazolidinone prodrug, demonstrated effective treatment in experimental actinomycetoma caused by Nocardia brasiliensis, highlighting the potential of these compounds in antibacterial therapy (Espinoza-González et al., 2008).

Metabolic Biotransformation

The metabolism of novel oxazolidinone antibacterial drugs, such as FYL-67, has been studied to identify phase I metabolites. These findings are critical for the development and validation of analytical methods for drug quantification and understanding pharmacodynamics (Sang et al., 2016).

Properties

CAS No.

1375751-08-8

Molecular Formula

C22H14F2N2O2

Molecular Weight

376.3628

IUPAC Name

(4R,5R)-5-(2,5-difluorophenyl)-4-(5-(phenylethynyl)pyridin-3-yl)oxazolidin-2-one

InChI

InChI=1S/C22H14F2N2O2/c23-17-8-9-19(24)18(11-17)21-20(26-22(27)28-21)16-10-15(12-25-13-16)7-6-14-4-2-1-3-5-14/h1-5,8-13,20-21H,(H,26,27)/t20-,21-/m1/s1

InChI Key

HIRXVQATYCZQHB-NHCUHLMSSA-N

SMILES

FC1=CC=C(C=C1[C@H]([C@@H](C2=CC(C#CC3=CC=CC=C3)=CN=C2)N4)OC4=O)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BMS-955829;  BMS 955829;  BMS955829.

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of optically enriched (4R,5R)-4-(5-bromopyridin-3-yl)-5-(2,5-difluorophenyl)oxazolidin-2-one (1.25 g, 3.25 mmol) in triethylamine (70 mL) was added ethynylbenzene (0.592 mL, 5.28 mmol), copper(I) iodide (67 mg, 0.352 mmol), and triphenylphosphine (653 mg, 2.464 mmol). Nitrogen was bubbled through the mixture for 10 minutes before adding dichlorobis(triphenylphosphine)-palladium(II) (202 mg, 0.282 mmol) with continued nitrogen gas bubbling. After an additional 10 minutes the reaction mixture was heated to reflux for 16 hours, cooled to ambient temperature, diluted with EtOAc, washed with water (3×), brine, dried over magnesium sulfate, and concentrated in vacuo. Column chromatography (25%-->40% EtOAc/Hex) provided optically enriched (4R,5R)-5-(2,5-difluorophenyl)-4-(5-(phenylethynyl)pyridin-3-yl)oxazolidin-2-one which was separated by chiral SFC chromatography (Chiralcel OJ-H preparative column, 30×250 mm, 5 μm, Mobile Phase: 40% MeOH (0.1% DEA) in CO2 @ 150 Bar, Temp: 35° C., Flow rate: 70.0 mL/min. for 16 min, UV monitored @ 280 nM. tR=9.23 min) to provide (1.38 g, 2.99 mmol, 85% yield) of pure single enantiomer (4R,5R)-5-(2,5-difluorophenyl)-4-(5-(phenylethynyl)pyridin-3-yl)oxazolidin-2-one. 1H NMR (500 MHz, DMSO-d6) δ ppm 8.77 (d, J=2.21 Hz, 1H) 8.57 (s, 1H) 8.56 (d, J=2.20 Hz, 1H) 8.07 (t, J=2.05 Hz, 1H) 7.58-7.66 (m, 2H) 7.44-7.52 (m, 3H) 7.39-7.45 (m, 1H) 7.28-7.39 (m, 2H) 5.67 (d, J=6.62 Hz, 1H) 5.04 (d, J=6.62 Hz, 1H). 13C NMR (126 MHz, DMSO-d6) δ ppm 157.28; 157.24 (d, J=240.70 Hz) 155.92 (d, J=245.20 Hz) 151.63; 147.70; 136.78; 135.02; 131.57; 129.43; 128.89; 126.63 (dd, J=14.99, 7.72 Hz) 121.51; 119.47; 117.83 (dd, J=23.60, 9.10 Hz) 117.50 (dd, J=24.50, 8.20 Hz); 114.60 (dd, J=26.34, 4.54 Hz); 92.86; 85.76; 78.12; 59.43; LCMS (ESI) m/z calcd for C22H15F2N2O2: 377.11. found 377.20 [M+H]+; HRMS (ESI) m/z calcd for C22H15F2N2O2: 377.1096. found 377.1096 [M+H]+.
Quantity
1.25 g
Type
reactant
Reaction Step One
Quantity
0.592 mL
Type
reactant
Reaction Step One
Quantity
653 mg
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Name
copper(I) iodide
Quantity
67 mg
Type
catalyst
Reaction Step One
Quantity
202 mg
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(4R,5R)-5-(2,5-difluorophenyl)-4-(5-(phenylethynyl)pyridin-3-yl)oxazolidin-2-one
Reactant of Route 6
(4R,5R)-5-(2,5-difluorophenyl)-4-(5-(phenylethynyl)pyridin-3-yl)oxazolidin-2-one

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